Zoxamide
Overview
Description
Zoxamide is a chlorinated benzamide fungicide widely used in agriculture to control various fungal diseases, particularly those caused by oomycetes. It is effective against pathogens such as Phytophthora infestans and Plasmopara viticola, which cause late blight in potatoes and tomatoes and downy mildew in grapes, respectively . This compound is known for its low aqueous solubility, volatility, and low potential for leaching into groundwater .
Mechanism of Action
Target of Action
Zoxamide is a chlorinated benzamide fungicide . Its primary target is the microtubule formation in cells . By binding to B-tubulin, it disrupts the formation of microtubules .
Mode of Action
this compound operates by countering the oomycetes . The mode of action of this compound involves nuclear partition and destruction of the microtubule cytoskeleton . This disruption of microtubule formation prevents the normal functioning of cells, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell division and growth. By disrupting microtubule formation, this compound interferes with the normal cell division process . This leads to the death of the cells and prevents the spread of the fungi.
Pharmacokinetics
this compound has a low acute toxicity . The major routes of dissipation for this compound are hydrolysis and photodegradation . This compound may remain in the environment for days to months due to its immobile nature .
Result of Action
The result of this compound’s action is the death of the targeted cells. By disrupting the formation of microtubules, this compound prevents the normal functioning of cells, leading to their death . This effectively controls the spread of the fungi.
Action Environment
The fate of this compound in the environment can be attributed to the type and geological nature of soils . Biotic and abiotic ecological factors’ implications on this compound’s presence in the environment were assessed via hydrolysis, photolysis, and bio-degradative procedures . This compound displayed an overall varying fate in the environment .
Biochemical Analysis
Biochemical Properties
Zoxamide functions primarily by inhibiting the polymerization of β-tubulin, a protein essential for microtubule formation in eukaryotic cells . This inhibition disrupts the microtubule network, leading to mitotic arrest and cell death in fungal pathogens . This compound interacts specifically with β-tubulin, binding to a site distinct from other tubulin inhibitors, which contributes to its unique mode of action . Additionally, this compound has been shown to interact with other cellular proteins involved in microtubule dynamics, further enhancing its antifungal efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly those of fungal origin. By disrupting microtubule assembly, this compound interferes with essential cellular processes such as mitosis and intracellular transport . This disruption leads to the inhibition of cell division and ultimately cell death. In addition to its impact on microtubules, this compound has been observed to affect cell signaling pathways and gene expression, further contributing to its antifungal activity . The compound’s ability to induce oxidative stress and disrupt cellular metabolism also plays a role in its overall effectiveness .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-tubulin protein, preventing the polymerization of tubulin into microtubules . This binding occurs at a specific site on β-tubulin, distinct from the binding sites of other tubulin inhibitors . The inhibition of microtubule formation leads to mitotic arrest, as the cells are unable to properly segregate their chromosomes during cell division . Additionally, this compound’s interaction with β-tubulin induces conformational changes that further disrupt microtubule dynamics . These molecular interactions are critical for this compound’s fungicidal activity and its ability to control fungal infections .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a reduction in its antifungal activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged mitotic arrest and cell death . These temporal effects are important considerations for the effective use of this compound in agricultural settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to effectively control fungal infections without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management when using this compound in agricultural applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve antifungal activity .
Metabolic Pathways
This compound is metabolized through various pathways in both plants and animals. In plants, this compound undergoes hydrolysis and oxidation, leading to the formation of several metabolites . These metabolites can further interact with cellular enzymes and cofactors, influencing metabolic flux and metabolite levels . In animals, this compound is primarily metabolized in the liver, where it undergoes similar hydrolytic and oxidative processes . The metabolic pathways of this compound are crucial for understanding its persistence and efficacy in different biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low aqueous solubility and volatility influence its distribution, with a tendency to accumulate in lipid-rich tissues . This compound interacts with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The distribution of this compound within the plant or animal body can affect its localization and accumulation, impacting its overall efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target site, the microtubules . The compound is directed to specific cellular compartments where microtubule assembly occurs, such as the cytoplasm and mitotic spindle . Post-translational modifications and targeting signals play a role in directing this compound to these compartments . The subcellular localization of this compound is essential for its activity, as it ensures that the compound reaches its target site and exerts its antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zoxamide is synthesized through a multi-step process involving the chlorination of benzamide derivatives. The key steps include:
Chlorination: Benzamide is chlorinated to introduce chlorine atoms at specific positions on the benzene ring.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Zoxamide undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond.
Photodegradation: Exposure to light can cause the degradation of this compound, resulting in the formation of various degradation products.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Photodegradation: This reaction occurs under ultraviolet light, often in the presence of a photocatalyst.
Major Products Formed
The major products formed from the hydrolysis of this compound include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .
Scientific Research Applications
Zoxamide has several scientific research applications, including:
Agricultural Research: It is extensively studied for its effectiveness in controlling fungal diseases in crops such as potatoes, tomatoes, and grapes.
Environmental Studies: Research focuses on the environmental fate of this compound, including its adsorption, desorption, and degradation in various soil types.
Toxicological Studies: Studies investigate the toxicological effects of this compound on non-target organisms, including its potential genotoxicity and cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
Mancozeb: Another fungicide used to control similar fungal diseases.
Ethaboxam: A benzamide fungicide similar to zoxamide, used primarily against oomycetes.
Uniqueness of this compound
This compound is unique due to its specific mode of action targeting β-tubulin in oomycetes, which reduces the likelihood of cross-resistance with other fungicides. Its low environmental persistence and minimal impact on non-target organisms further enhance its suitability for agricultural use .
Properties
IUPAC Name |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGWDPPRBKJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032581 | |
Record name | Zoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline] | |
Record name | Zoxamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7815 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C | |
Record name | Zoxamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.38 g/cu m at 20 °C | |
Record name | Zoxamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C | |
Record name | Zoxamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7815 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Zoxamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid, Fine, white powder | |
CAS No. |
156052-68-5 | |
Record name | Zoxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156052-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoxamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156052685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1XZW465PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zoxamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158-160 °C | |
Record name | Zoxamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zoxamide exert its fungicidal effect?
A1: this compound specifically targets the β-tubulin protein in oomycetes. [] It binds covalently to the β-subunit, disrupting the formation of microtubules, which are essential for cell division. [] This disruption leads to the arrest of nuclear division and ultimately, cell death in the fungus. []
Q2: Does this compound affect mammalian cells in the same way?
A2: While this compound targets β-tubulin in oomycetes, its metabolic pathway in mammals involves hydroxylation and subsequent conjugation with glutathione or glucuronic acid. [] These conjugates lose their activity against mammalian cells, potentially due to an inability to cross the cell membrane. []
Q3: Are there known cases of this compound resistance in oomycetes?
A3: Yes, resistance to this compound has been observed in several oomycete species, including Phytophthora sojae and Botrytis cinerea. [, ] In P. sojae, resistance is primarily conferred by a C239S mutation in the β-tubulin gene. [] This mutation has also been found naturally in Pythium aphanidermatum, which exhibits inherent resistance to this compound. [] In B. cinerea, resistance has been linked to mutations at positions E198A, E198K, F200Y, and M233I in the β-tubulin gene. [, ]
Q4: What analytical methods are used to detect and quantify this compound?
A4: Common methods for analyzing this compound residues include gas chromatography with electron capture detection (GC-ECD) [] and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [] These techniques offer high sensitivity and selectivity for accurate quantification of this compound in various matrices.
Q5: Are there any studies on the biodegradation of this compound?
A5: A study investigated the ability of bacterial strains Escherichia coli, Streptococcus pyogenes, and Streptococcus pneumoniae to biodegrade this compound. [] While the bacteria showed potential for this compound biotransformation, the degradation rates were low to moderate, highlighting the need for further research into more efficient bioremediation strategies. []
Q6: How does this compound formulation impact its efficacy and environmental fate?
A6: Formulation plays a crucial role in this compound's performance. Conventional formulations often rely on high levels of stabilizers and organic solvents, leading to low water solubility and potential for environmental pollution. [] Nanoformulations, such as this compound nanosuspension, have shown promise in improving water solubility, deposition, and accumulation in plants, potentially leading to reduced application rates and environmental impact. []
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